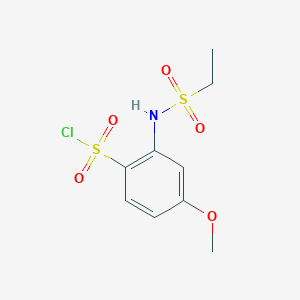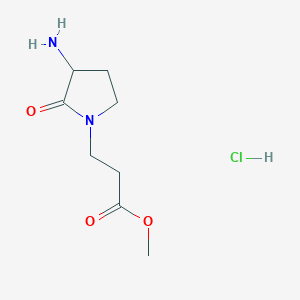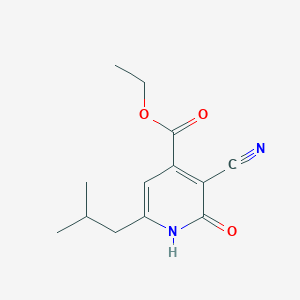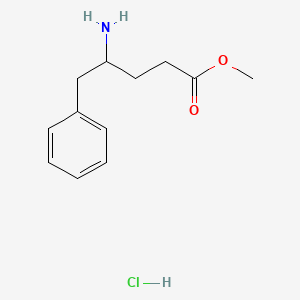
methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate
Vue d'ensemble
Description
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as MDIC, is a chemical compound that has gained significant interest in the field of medicinal chemistry due to its potential therapeutic applications. MDIC is a heterocyclic compound that contains an isoquinoline ring system with an amino group and a carboxylate ester functional group.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives have been extensively studied for their synthetic utility in organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, which have potential applications in medicinal chemistry and materials science.
Mammalian Alkaloid Synthesis : The compound has been implicated in studies examining the O-methylation of related isoquinolines, demonstrating its relevance in the biosynthesis of mammalian alkaloids. This process involves the methylation of norcoclaurine-1-carboxylic acid derivatives, showcasing the compound's role in the formation of complex alkaloid structures (Sekine et al., 1990).
Structural Analysis : Studies have also focused on the molecular and crystal structures of related dihydroisoquinoline derivatives. This research provides insights into the compound's structural characteristics and its potential applications in designing new materials and pharmaceuticals (Rudenko et al., 2013).
Methodological Innovations : The compound and its derivatives have been pivotal in the development of new synthetic methodologies, including microwave-assisted synthesis and novel alkylation strategies. These advances contribute to the efficiency and versatility of organic synthesis, facilitating the production of complex molecules with potential applications across various scientific fields (Glossop, 2007).
Propriétés
IUPAC Name |
methyl 7-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-11(14)13-5-4-8-2-3-10(12)6-9(8)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTUFQYVTFAFYAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(1,2,3,6-Tetrahydropyridin-4-yl)phenoxymethyl]benzonitrile hydrochloride](/img/structure/B1430003.png)



![[4-(2,2-Difluoroethoxy)pyridin-2-yl]methanamine](/img/structure/B1430009.png)




![1-[(2-Nitrophenyl)methyl]imidazolidin-2-one](/img/structure/B1430019.png)
![Methyl 2-[1-(phenylsulfanyl)cyclobutyl]acetate](/img/structure/B1430020.png)


